5-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of triazole and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting diverse biological activities such as antimicrobial and anti-inflammatory effects.
Triazole derivatives: Used in various pharmacological applications due to their stability and reactivity.
Uniqueness
5-{[(3-ETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of triazole and benzodiazole moieties, which confer specific chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C14H18N6OS |
---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
5-[[(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C14H18N6OS/c1-4-12-16-17-13(22)20(12)15-8-9-5-6-10-11(7-9)19(3)14(21)18(10)2/h5-7,15H,4,8H2,1-3H3,(H,17,22) |
InChI Key |
ACTMLIYDYOQADW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
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